4-(3,5-Dimethoxyphenoxy)piperidine HCl
Overview
Description
4-(3,5-Dimethoxyphenoxy)piperidine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a 3,5-dimethoxyphenoxy group, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethoxyphenoxy)piperidine HCl typically involves the reaction of 3,5-dimethoxyphenol with piperidine in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include using a strong base such as sodium hydride (NaH) to deprotonate the phenol, followed by nucleophilic substitution with piperidine.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch processes are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(3,5-Dimethoxyphenoxy)piperidine HCl can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Alkylated or aminated derivatives of the piperidine ring.
Scientific Research Applications
4-(3,5-Dimethoxyphenoxy)piperidine HCl has found applications in various scientific fields:
Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research has explored its use as a precursor for pharmaceuticals and its potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(3,5-Dimethoxyphenoxy)piperidine HCl exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved can vary, but common mechanisms include competitive inhibition, allosteric modulation, and receptor binding.
Comparison with Similar Compounds
4-(3,5-Dimethoxyphenoxy)piperidine HCl is structurally similar to other compounds with phenolic and piperidine moieties. Some similar compounds include:
3,4-Dimethoxyphenethylamine: This compound is structurally related but lacks the piperidine ring.
4-(3,5-Dimethoxyphenyl)butanoic acid: This compound has a similar phenolic group but a different backbone.
Uniqueness: The presence of the piperidine ring in this compound distinguishes it from other similar compounds, providing unique chemical and biological properties.
Properties
IUPAC Name |
4-(3,5-dimethoxyphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-15-11-7-12(16-2)9-13(8-11)17-10-3-5-14-6-4-10;/h7-10,14H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVSWECRUFUYOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)OC2CCNCC2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60702295 | |
Record name | 4-(3,5-Dimethoxyphenoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60702295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245057-74-3 | |
Record name | Piperidine, 4-(3,5-dimethoxyphenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=245057-74-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3,5-Dimethoxyphenoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60702295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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